molecular formula C21H20N2O2 B5880904 N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide

カタログ番号 B5880904
分子量: 332.4 g/mol
InChIキー: TTYHPXCIQYCBIL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide, also known as BIA 10-2474, is a small molecule drug candidate that has been the subject of intense scientific research in recent years. BIA 10-2474 was initially developed as a potential treatment for chronic pain, but its development was halted after a clinical trial in France resulted in the death of one participant and severe neurological side effects in four others. Despite this setback, BIA 10-2474 remains a topic of interest in the scientific community due to its unique chemical structure and potential therapeutic applications.

作用機序

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is a reversible inhibitor of FAAH, which means that it binds to the enzyme and prevents it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the body, which can activate cannabinoid receptors and produce a variety of physiological effects. The exact mechanism of action of this compound 10-2474 is not fully understood, but it is thought to involve a complex interplay between endocannabinoid signaling pathways and other neurotransmitter systems.
Biochemical and Physiological Effects
This compound 10-2474 has been shown to produce a range of biochemical and physiological effects in preclinical studies. In addition to its analgesic properties, this compound 10-2474 has been shown to reduce inflammation, promote neuroprotection, and improve cognitive function in animal models. These effects are thought to be mediated by the increased levels of endocannabinoids produced by FAAH inhibition.

実験室実験の利点と制限

One of the main advantages of N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 for laboratory experiments is its specificity for FAAH. Unlike other FAAH inhibitors, this compound 10-2474 does not interact with other enzymes or receptors in the body, which makes it a valuable tool for studying the role of FAAH in endocannabinoid signaling. However, the potential toxicity of this compound 10-2474, as demonstrated in the clinical trial in France, highlights the need for caution when using this compound in laboratory experiments.

将来の方向性

Despite the setbacks in its clinical development, N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 remains a topic of interest in the scientific community due to its unique chemical structure and potential therapeutic applications. Future research on this compound 10-2474 is likely to focus on the following areas:
1. Understanding the mechanism of action of this compound 10-2474 in more detail, particularly in relation to its effects on endocannabinoid signaling pathways.
2. Developing safer and more effective FAAH inhibitors based on the chemical structure of this compound 10-2474.
3. Investigating the potential therapeutic applications of FAAH inhibitors, including their use in pain management, inflammation, and neuroprotection.
4. Studying the potential side effects of FAAH inhibition, particularly in relation to neurological function and cognitive performance.
Conclusion
This compound 10-2474 is a small molecule drug candidate that has been the subject of intense scientific research in recent years. Despite its potential therapeutic applications, the clinical development of this compound 10-2474 was halted after a clinical trial resulted in the death of one participant and severe neurological side effects in four others. However, this compound 10-2474 remains a topic of interest in the scientific community due to its unique chemical structure and potential applications in pain management, inflammation, and neuroprotection. Further research on this compound 10-2474 and other FAAH inhibitors is likely to shed light on the role of endocannabinoid signaling in a range of physiological processes and may lead to the development of safer and more effective treatments for a variety of conditions.

合成法

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 is a complex molecule that requires a multi-step synthesis process. The synthesis of this compound 10-2474 involves the condensation of 3-(cyclopropylcarbonyl)-1H-indole with benzylamine, followed by the acetylation of the resulting amine with acetic anhydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

科学的研究の応用

N-benzyl-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide 10-2474 has been the subject of extensive scientific research, particularly in the areas of pain management and neuroscience. In preclinical studies, this compound 10-2474 has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Endocannabinoids are natural compounds that play a role in pain sensation, mood, and appetite regulation. By inhibiting FAAH, this compound 10-2474 may increase the levels of endocannabinoids in the body, leading to pain relief and other therapeutic effects.

特性

IUPAC Name

N-benzyl-2-[3-(cyclopropanecarbonyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-20(22-12-15-6-2-1-3-7-15)14-23-13-18(21(25)16-10-11-16)17-8-4-5-9-19(17)23/h1-9,13,16H,10-12,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYHPXCIQYCBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。